molecular formula C12H12O2 B12434753 Ethyl 2-(propa-1,2-dien-1-yl)benzoate

Ethyl 2-(propa-1,2-dien-1-yl)benzoate

Cat. No.: B12434753
M. Wt: 188.22 g/mol
InChI Key: ZBOOJHJYZIJPOM-UHFFFAOYSA-N
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Description

Ethyl 2-(propa-1,2-dien-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atom of the benzene ring is substituted with a propa-1,2-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propa-1,2-dien-1-yl)benzoate typically involves the esterification of 2-(propa-1,2-dien-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propa-1,2-dien-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propa-1,2-dien-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(propa-1,2-dien-1-yl)benzoate involves its interaction with specific molecular targets. The propa-1,2-dien-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the propa-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.

    Propa-1,2-dien-1-yl benzoate: Similar structure but without the ethyl ester group.

    Methyl 2-(propa-1,2-dien-1-yl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and propa-1,2-dien-1-yl groups

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h5-9H,1,4H2,2H3

InChI Key

ZBOOJHJYZIJPOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=C=C

Origin of Product

United States

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